N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-(4-butoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-2-3-14-23-19-10-8-18(9-11-19)21-20(24)22-13-12-16-6-4-5-7-17(16)15-22/h4-11H,2-3,12-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRJHELARGKVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable butoxyphenyl halide reacts with the isoquinoline derivative.
Formation of the Carbothioamide Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbothioamide group, converting it into corresponding amines or other reduced forms.
Substitution: The butoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted butoxyphenyl derivatives.
Scientific Research Applications
N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Activity Against Carbonic Anhydrases (hCAs)
Key Compounds:
- N-(4-Sulfamoylphenyl)-3,4-Dihydroisoquinoline-2(1H)-Carbothioamide (Compound 15) hCA IX/XII Inhibition: Exhibits 27-fold selectivity for hCA IX over hCA II, comparable to the clinical candidate SLC-0111 (21-fold selectivity) . Mechanism: Docking studies reveal interactions with hCA IX/XII catalytic zinc and hydrophobic residues, stabilized by the sulfonamide group .
Table 1: Selectivity Ratios of hCA Inhibitors
| Compound | hCA IX/hCA I | hCA IX/hCA II | Reference |
|---|---|---|---|
| Compound 15 | 27-fold | 27-fold | |
| SLC-0111 (Clinical Agent) | N/A | 21-fold |
Urease Inhibition Activity
Key Compounds ():
- N-(2,3-Dichlorophenyl)-3,4-Dihydroisoquinoline-2(1H)-Carbothioamide (16) Yield: 90%; M.P.: 186–188°C; MS: m/z 335 [M–H]⁻.
- N-(4-Bromophenyl)-3,4-Dihydroisoquinoline-2(1H)-Carbothioamide (18) Yield: 89%; M.P.: 168–170°C; MS: m/z 348 [M⁺].
- N-(2-Chloro-4-Nitrophenyl) Derivative (22)
Structural Insights:
- Electron-withdrawing groups (e.g., Cl, Br, NO₂) on the aryl ring enhance urease inhibition by polarizing the carbothioamide moiety, facilitating interactions with the enzyme’s nickel center .
- The butoxyphenyl group’s electron-donating nature may reduce potency compared to chlorinated analogs but improve solubility.
Structural Modifications and Pharmacokinetic Effects
Methoxy-Substituted Derivatives (–5):
- 6-Methoxy-N-(4’-Methylthiazol-2-yl)-3,4-Dihydroisoquinoline-2(1H)-Carbothioamide (21a) Physicochemical Properties: Orange oil; HRMS: m/z 320.0887 [M+H]⁺.
- N-(3’-Chlorophenyl)-6-Methoxy Derivative (21d)
- Solid-State Stability : M.P. 184–186°C; HRMS : m/z 293.1324 [M+H]⁺.
Key Observations:
Catalytic Methods for Dihydroisoquinoline Derivatives
- Silica-Supported H₃PW₁₂O₄₀: Achieves 73–88% yield for dihydropyrimidinones, a related scaffold .
- FeCl₃·6H₂O: Enables efficient synthesis of dihydropyrimidinones (80–90% yield) under mild conditions .
Impact of Substituents on Bioactivity
Table 2: Substituent Effects on Enzyme Inhibition
Q & A
Q. What are the recommended methods for synthesizing N-(4-butoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, and how can its structure be validated?
Synthesis typically involves a fusion reaction between a coumarin derivative and substituted phenyl thiourea under controlled temperatures (e.g., 200°C for 1 hour in an oil bath). Post-synthesis purification includes recrystallization from acetic acid to isolate the product . Structural validation requires a combination of spectroscopic techniques:
- ¹H/¹³C NMR : To confirm the presence of aromatic protons (δ 7.2–8.1 ppm), butoxyphenyl groups (δ 1.2–1.6 ppm for CH₂), and carbothioamide functionality (δ 3.5–4.0 ppm for NH).
- Mass spectrometry (MS) : Expected [M+H⁺] peaks should align with the molecular formula (e.g., C₁₉H₂₁N₂OS, calculated m/z ≈ 325.14) .
Q. What biological targets or pathways are associated with this compound?
The compound shares structural homology with sulfonamide-based inhibitors of human carbonic anhydrases (hCAs), particularly hCA IX and hCA XII, which are overexpressed in tumor cells . Preliminary docking studies suggest interactions with the catalytic zinc ion in hCA isoforms via the carbothioamide group. Researchers should prioritize enzyme inhibition assays (e.g., esterase activity with 4-nitrophenyl acetate) and selectivity profiling against off-target isoforms (hCA I/II) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) for optimizing hCA inhibition?
- Substituent variation : Replace the 4-butoxyphenyl group with electron-withdrawing (e.g., -CF₃, -NO₂) or electron-donating (-OCH₃, -NH₂) groups to assess effects on binding affinity .
- Scaffold modification : Compare with analogs like N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline derivatives to evaluate the role of the carbothioamide vs. sulfonamide moiety .
- Computational modeling : Use AutoDock or Schrödinger to simulate ligand-protein interactions and identify key residues (e.g., Thr200, Gln92 in hCA IX) for mutagenesis studies .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Cross-validation assays : Replicate results using orthogonal methods (e.g., fluorescent thermal shift assays vs. stopped-flow CO₂ hydration) to confirm hCA inhibition .
- Isoform-specific profiling : Use recombinant hCA isoforms to rule out cross-reactivity. For example, compound 15 (a structural analog) showed >100-fold selectivity for hCA IX/XII over hCA I/II .
- Batch-to-batch consistency : Verify purity (>98% via HPLC) and confirm the absence of degradants (e.g., oxidized thiourea byproducts) that may skew activity .
Q. How can the reaction yield be improved during scale-up synthesis?
- Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
- Catalyst screening : Test palladium or platinum catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
- Design of Experiments (DoE) : Apply factorial design to optimize temperature, stoichiometry, and reaction time .
Q. What methodologies are recommended for studying the compound’s selectivity and off-target effects?
- Kinetic profiling : Measure IC₅₀ values against a panel of hCA isoforms and unrelated metalloenzymes (e.g., matrix metalloproteinases) .
- Crystallography : Co-crystallize the compound with hCA IX/XII to resolve binding modes and guide SAR (see PDB IDs 3po6, 3r16 for analogous structures) .
- Transcriptomic analysis : Use RNA-seq to assess downstream effects on hypoxia-inducible factor (HIF-1α) pathways in cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
